molecular formula C12H9FN2O4S B3342326 N-(2-fluorophenyl)-4-nitrobenzenesulfonamide CAS No. 1766-57-0

N-(2-fluorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B3342326
CAS No.: 1766-57-0
M. Wt: 296.28 g/mol
InChI Key: NUQIYYXCBMIDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Overview of Sulfonamide Chemistry in Research

The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom, is a cornerstone of pharmaceutical chemistry. tandfonline.comajchem-b.com Historically, sulfonamides were among the first classes of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections before the widespread availability of antibiotics. ajchem-b.comwikipedia.org Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. ajchem-b.com

Beyond their antibacterial prowess, sulfonamides exhibit a remarkable diversity of biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties. ajchem-b.comnih.gov This versatility has cemented their status as a "privileged scaffold" in drug discovery, meaning their core structure is frequently found in a wide range of biologically active compounds. researchgate.net The synthesis of N-aryl sulfonamides is a significant focus in organic synthesis, with numerous methods developed to facilitate their creation, including the reaction of arylsulfonyl chlorides with anilines and, more recently, direct synthesis from nitroarenes. tandfonline.comtandfonline.comorganic-chemistry.org

Significance of N-(2-fluorophenyl)-4-nitrobenzenesulfonamide as a Research Scaffold

While specific research on this compound is not extensively documented in publicly available literature, its constituent parts suggest its considerable potential as a research scaffold. The incorporation of a fluorine atom into a phenyl ring is a common strategy in modern drug design. mdpi.com The presence of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. nih.govbenthamscience.com The 2-fluoro substitution pattern, in particular, can influence the conformation of the molecule and its interactions with biological targets.

The 4-nitrobenzenesulfonamide (B188996) moiety also plays a crucial role. The nitro group is a strong electron-withdrawing group, which can modulate the electronic properties of the entire molecule. Furthermore, nitroarenes are valuable synthetic intermediates, capable of being reduced to the corresponding anilines, which can then be further functionalized. tandfonline.comorganic-chemistry.org The sulfonamide linkage itself provides a stable, three-dimensional arrangement that can be decorated with various substituents to explore structure-activity relationships. The combination of these three components—the sulfonamide core, the fluorinated phenyl ring, and the nitrophenyl group—makes this compound a promising starting point for the development of new chemical entities with potential therapeutic applications.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

Academic research focused on a compound like this compound would likely encompass several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to the molecule and its derivatives. This would involve exploring different coupling strategies and reaction conditions to optimize yield and purity. tandfonline.com

A significant portion of academic inquiry would be directed towards exploring the biological activities of this and related compounds. This would involve screening against a variety of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. For instance, given the history of sulfonamides, investigations into antimicrobial and anticancer properties would be logical starting points. acs.orgscirp.org

Furthermore, medicinal chemistry campaigns would aim to synthesize a library of analogues by modifying the fluorophenyl and nitrophenyl rings. This would allow for a systematic investigation of structure-activity relationships (SAR), providing insights into how specific structural features influence biological activity. Computational studies, such as molecular docking, could be employed to predict the binding of these compounds to target proteins and guide the design of more potent and selective molecules. scirp.org The ultimate objective of such academic inquiry is to uncover novel chemical matter with the potential for further development into therapeutic agents.

Research Findings on Analogous Compounds

Due to the limited specific data on this compound, the following table presents findings for structurally related sulfonamides to provide context and illustrate the type of data generated in such research.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Finding
N-(2-chlorophenyl)-4-nitrobenzenesulfonamideC₁₂H₉ClN₂O₄S312.73Crystal structure analysis reveals specific hydrogen bonding patterns.
N-(4-fluorophenyl)-3-nitrobenzenesulfonamideC₁₂H₉FN₂O₄S296.28Investigated as a potential building block in synthetic chemistry.
4-NitrobenzenesulfonamideC₆H₆N₂O₄S202.19Used as a reagent in the synthesis of other organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluorophenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQIYYXCBMIDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 Fluorophenyl 4 Nitrobenzenesulfonamide and Its Derivatives

Strategic Approaches to Sulfonamide Bond Formation

The creation of the sulfonamide linkage (SO₂-N) is central to the synthesis of N-(2-fluorophenyl)-4-nitrobenzenesulfonamide. While the classical approach remains widely used, several alternative pathways have been developed to accommodate a broader range of substrates and functional groups.

Reaction of Aryl Amines with Sulfonyl Chlorides

The most traditional and direct method for synthesizing N-aryl sulfonamides is the reaction of an aryl amine with a sulfonyl chloride. thieme-connect.com In the case of this compound, this involves the condensation of 2-fluoroaniline (B146934) with 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.netmdpi.com

The general reaction scheme is as follows:

2-fluoroaniline + 4-nitrobenzenesulfonyl chloride → this compound + HCl

This method is highly effective and widely applicable for a variety of substituted anilines and sulfonyl chlorides. researchgate.net The reaction conditions are generally mild, and the starting materials are readily available.

Reagent 1Reagent 2BaseTypical SolventProduct
2-Fluoroaniline4-Nitrobenzenesulfonyl chloridePyridineDichloromethane (B109758) (CH₂Cl₂)This compound
2-Nitroaniline4-Methylbenzenesulfonyl chloridePyridineDichloromethane (CH₂Cl₂)4-Methyl-N-(2-nitrophenyl)benzenesulfonamide researchgate.net
2-(3-chlorophenyl)ethan-1-amine4-Nitrobenzoyl chlorideTriethylamineDichloromethane (CH₂Cl₂)N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com

This table presents examples of amine and sulfonyl/benzoyl chloride reactions to form sulfonamide or amide bonds, illustrating the general methodology.

Alternative Synthetic Pathways for Diverse Analogues

While the sulfonyl chloride method is robust, research has expanded into alternative pathways to overcome its limitations, such as the sometimes harsh conditions required to prepare the sulfonyl chloride precursors.

From Nitroarenes and Sodium Arylsulfinates: An innovative approach involves the direct use of nitroarenes as the nitrogen source. organic-chemistry.org Iron-catalyzed methods have been developed to synthesize N-arylsulfonamides by coupling nitroarenes with sodium arylsulfinates. organic-chemistry.orgnih.gov For instance, the reaction of 1-fluoro-2-nitrobenzene (B31998) with sodium 4-nitrobenzenesulfinate in the presence of an iron catalyst and a reducing agent like sodium bisulfite (NaHSO₃) could yield the target compound under mild conditions. organic-chemistry.orgnih.gov This method is advantageous as it utilizes stable and readily available nitroarenes. organic-chemistry.org A similar protocol promoted by iron dust has also been developed, using sulfonyl chlorides and nitroarenes in an aqueous medium. nih.gov

From Thiols and Amines: Eco-friendly methods starting from thiols have been established. These procedures involve the oxidation of thiols in the presence of an amine. thieme-connect.com For example, a metal-free, photoredox-catalyzed method can synthesize sulfonamides from thiols and phenylhydrazines. thieme-connect.com Another approach involves the direct oxidative coupling of thiols and amines. rsc.org

Sulfur Dioxide Insertion: The use of sulfur dioxide surrogates, such as DABCO-SO₂ (DABSO), is another effective strategy. thieme-connect.comnih.gov This method typically involves the reaction of an aryl nucleophile (like an organometallic reagent derived from 2-fluoroaniline) with DABSO to form an aryl sulfinate, which is then oxidatively aminated to produce the sulfonamide. nih.gov

Starting Material 1Starting Material 2Key ReagentsMethod
NitroarenesSodium ArylsulfinatesFeCl₂, NaHSO₃Iron-catalyzed coupling organic-chemistry.orgnih.gov
ThiolsAminesPhotoredox catalyst, O₂Oxidative coupling thieme-connect.comrsc.org
Aryl NucleophilesSO₂ Surrogate (e.g., DABSO)Oxidant, Amine SourceSulfur Dioxide Insertion thieme-connect.comnih.gov

This table summarizes key alternative synthetic strategies for the formation of the sulfonamide bond.

Derivatization Techniques and Scaffold Modification

To explore structure-activity relationships and develop new compounds with enhanced properties, the this compound scaffold can be extensively modified. Derivatization can occur on either of the aromatic rings or by introducing new chemical entities.

Functionalization of Aromatic Rings

Both the 2-fluorophenyl and the 4-nitrophenyl rings offer opportunities for further functionalization.

Reduction of the Nitro Group: The nitro group on the 4-nitrophenyl moiety is a versatile functional handle. It can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. nih.gov The resulting N-(2-fluorophenyl)-4-aminobenzenesulfonamide can then undergo a wide array of subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups. nih.gov

C-H Functionalization: Direct C-H functionalization represents a powerful tool for late-stage modification, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net Transition-metal-catalyzed C-H activation can introduce new C-C or C-N bonds at positions ortho to the sulfonamide directing group. nih.govresearchgate.net For example, a rhodium(III)-catalyzed C-H carbenoid functionalization could be employed to modify the 2-fluorophenyl ring. nih.gov The site-selectivity of such reactions can often be controlled by the choice of catalyst, solvent, and additives. nih.gov

Introduction of Heterocyclic and Aliphatic Moieties

Incorporating heterocyclic and aliphatic structures into the sulfonamide scaffold is a common strategy in drug discovery to modulate physicochemical properties. acs.orgnih.govmdpi.com

Coupling with N-Heterocycles: The amino group, generated from the reduction of the nitro group, can be used to build or attach heterocyclic rings. For example, it can be acylated and then cyclized to form benzimidazoles or other fused heterocycles. mdpi.com Alternatively, palladium- or copper-catalyzed cross-coupling reactions can link the sulfonamide scaffold to pre-formed heterocyclic rings. nih.gov

Synthesis of Alicyclic and Spirocyclic Systems: More complex aliphatic systems can also be introduced. Recent advances include the strain-release functionalization of N-aryl bicyclo[1.1.0]butane sulfonamides to access spirocyclic sultams, which introduces a rigid, three-dimensional cyclobutane (B1203170) unit into the structure. acs.org This type of modification can significantly impact the conformational properties of the molecule. acs.orgacs.org

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the efficiency and yield of synthetic transformations is crucial. For the synthesis of this compound and its derivatives, several factors can be optimized.

In the classical synthesis via sulfonyl chloride, the choice of base and solvent is critical. While pyridine is commonly used, other organic bases like triethylamine or inorganic bases such as potassium carbonate can be employed, and the selection can influence reaction rate and ease of purification. Solvents are typically aprotic, like dichloromethane or tetrahydrofuran, to avoid reaction with the sulfonyl chloride.

For more advanced methods, optimization is key to achieving high yields and selectivity.

In metal-catalyzed C-H functionalization , the choice of solvent polarity and additive concentration can elegantly switch the site-selectivity of the reaction, allowing for precise control over the modification of the aromatic rings. nih.gov

In iron-catalyzed couplings of nitroarenes , identifying the most effective catalyst (e.g., FeCl₂) and solvent (e.g., DMSO) is essential for achieving good to excellent yields. organic-chemistry.org

In derivatization reactions , using coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) can significantly improve the efficiency of amide bond formation when attaching new moieties.

Purification Strategies for Research-Grade Compounds

The synthesis of this compound and its derivatives often results in crude products containing unreacted starting materials, byproducts, and residual solvents. Achieving research-grade purity, typically defined as >95-99%, is essential for ensuring the reliability and reproducibility of subsequent experimental results. The purification strategy employed depends on the physical state of the compound (solid or oil), the nature of the impurities, and the scale of the reaction. The most prevalent and effective techniques for this class of compounds are recrystallization and silica (B1680970) gel column chromatography.

Detailed research into the purification of analogous sulfonamides provides a robust framework for isolating this compound and its derivatives with high purity. These methods are generally applicable and can be optimized for specific target molecules.

Recrystallization

For solid compounds, recrystallization is a powerful and economical technique for achieving high purity. The process relies on the principle of differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal solvent will dissolve the crude product completely at an elevated temperature but will result in the compound crystallizing out upon cooling, while the impurities remain dissolved.

In the context of nitrobenzenesulfonamides, various solvent systems have proven effective. For instance, the purification of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide was successfully achieved by recrystallization from a 1:1 mixture of ethyl acetate (B1210297) and hexane, yielding pure white crystals. orgsyn.org Similarly, other complex sulfonamide derivatives have been purified through recrystallization from ethanol (B145695) (EtOH), demonstrating its utility as a polar protic solvent for this class of molecules. nih.gov The selection of an appropriate solvent is critical and is often determined empirically by testing the solubility of the crude product in a range of solvents with varying polarities.

Column Chromatography

Column chromatography is the most versatile and widely used purification method for both solid and oily sulfonamide derivatives. youtube.com This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase. libretexts.org For N-arylsulfonamides, silica gel is the most common stationary phase due to its polarity and ability to interact with the polar sulfonamide and nitro functional groups. orgsyn.org

The process typically involves the following steps:

Stationary Phase Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent. uvic.ca

Sample Loading: The crude product is dissolved in a minimal amount of solvent and carefully loaded onto the top of the silica gel bed.

Elution: A solvent system, known as the mobile phase or eluent, is passed through the column. The polarity of the eluent is carefully chosen to allow for the separation of the desired compound from impurities. Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the silica gel and elute later. libretexts.org

Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed (commonly by Thin Layer Chromatography, TLC) to identify those containing the pure product.

The choice of mobile phase is paramount for a successful separation. TLC is an indispensable tool for quickly determining the optimal solvent system before performing the larger-scale column chromatography. acs.org Research on compounds structurally related to this compound provides valuable starting points for eluent selection. For example, the purification of Methyl 8-(2-Fluorophenyl)-4,9-diphenyl-1-oxa-2-thia-3-azaspiro[4.4]nona-3,6-diene-7-carboxylate 2,2-dioxide, a derivative also containing a fluorophenyl group, was accomplished using flash column chromatography with a mobile phase of petroleum ether/ethyl acetate (PE/EtOAc) in a 6:1 ratio. acs.org Other N,N-disubstituted 2-nitrobenzenesulfonamides have also been purified effectively using silica gel column chromatography. orgsyn.org

The following table summarizes purification strategies documented for various nitrobenzenesulfonamide derivatives, which can be adapted for this compound.

Compound NamePurification MethodStationary PhaseMobile Phase / Solvent SystemReference
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamideRecrystallizationN/AEthyl acetate / Hexane (1:1) orgsyn.org
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideColumn ChromatographySilica GelNot Specified orgsyn.org
Methyl 8-(2-Fluorophenyl)-4,9-diphenyl-1-oxa-2-thia-3-azaspiro[4.4]nona-3,6-diene-7-carboxylate 2,2-dioxideFlash ChromatographySilica GelPetroleum ether / Ethyl acetate (6:1) acs.org
(S)-N-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (from a nitrobenzenesulfonamide precursor)Silica Gel Column ChromatographySilica GelNot Specified google.com
Various Coumarin-Sulfonamide DerivativesRecrystallizationN/AEthanol nih.gov

By combining these established techniques—recrystallization for crystalline solids and column chromatography for a broader range of products—research-grade this compound and its derivatives can be reliably obtained. The final purity should be confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or mass spectrometry.

In Depth Spectroscopic and Structural Characterization Research of N 2 Fluorophenyl 4 Nitrobenzenesulfonamide

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within N-(2-fluorophenyl)-4-nitrobenzenesulfonamide. The analysis of its Fourier-transform infrared (FT-IR) and Raman spectra allows for the assignment of characteristic vibrational modes.

The FT-IR spectrum is marked by several key absorption bands. The N-H stretching vibration of the sulfonamide group typically appears as a distinct band in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are prominent and can be observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Furthermore, the nitro (NO₂) group introduces strong characteristic absorption bands corresponding to its asymmetric and symmetric stretching, which are generally found near 1530 cm⁻¹ and 1350 cm⁻¹. The presence of the C-F bond from the fluorophenyl ring would be expected to show a stretching vibration in the 1200-1300 cm⁻¹ region.

In a study of related nitrobenzenesulfonamides, the vibrational wavenumbers were determined experimentally and supported by Density Functional Theory (DFT) calculations. nih.gov For 4-nitrobenzenesulfonamide (B188996), key vibrations were assigned, which serve as a reference for the 4-nitrophenylsulfonyl moiety in the title compound. nih.gov The Raman spectrum complements the FT-IR data. The symmetric stretching of the NO₂ group, which is strong in the IR spectrum, also appears in the Raman spectrum, often around 1350 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching modes of the benzene (B151609) rings appear in the 1400-1600 cm⁻¹ range.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch-NH-3200 - 3300
Asymmetric SO₂ Stretch-SO₂-~1350
Symmetric SO₂ Stretch-SO₂-~1160
Asymmetric NO₂ Stretch-NO₂~1530
Symmetric NO₂ Stretch-NO₂~1350
C-F StretchAr-F1200 - 1300
Aromatic C=C StretchAr-H1400 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information on the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the single N-H proton. The N-H proton typically appears as a broad singlet in the downfield region, often above 10 ppm, due to its acidic nature. The protons on the 4-nitrophenyl ring system would appear as two distinct doublets, characteristic of a para-substituted benzene ring, likely in the range of 8.0-8.4 ppm. The four protons on the 2-fluorophenyl ring would present a more complex multiplet pattern between 7.0 and 7.5 ppm due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum would display signals for all 12 carbon atoms in the molecule. The carbon atoms of the 4-nitrophenyl ring are expected around 125-151 ppm, with the carbon bearing the nitro group and the carbon attached to the sulfur atom being the most downfield. The carbons of the 2-fluorophenyl ring would also appear in the aromatic region (115-155 ppm). The carbon atom directly bonded to the fluorine atom (C-F) would show a large coupling constant (¹JCF) and its chemical shift would be significantly influenced by the fluorine's high electronegativity.

¹⁹F NMR: The fluorine NMR spectrum provides specific information about the fluorine atom's environment. For an aryl fluoride, the chemical shift is sensitive to the electronic nature of the substituents on the ring. alfa-chemistry.com In this compound, a single resonance is expected for the fluorine atom. The chemical shift for fluorine on a benzene ring typically falls within the range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu For 2-fluorophenol, a chemical shift of -140.4 ppm has been reported, which can serve as a rough estimate. nih.gov The signal would likely be a multiplet due to coupling with the ortho and meta protons on the fluorophenyl ring.

Table 2: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HN-H> 10.0broad singlet
¹HH (nitro-ring)8.0 - 8.4doublet
¹HH (nitro-ring)8.0 - 8.4doublet
¹HH (fluoro-ring)7.0 - 7.5multiplet
¹³CC (nitro-ring)125 - 151-
¹³CC (fluoro-ring)115 - 155-
¹⁹FC-F-110 to -150multiplet

Mass Spectrometry (MS, HRMS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, while tandem mass spectrometry (MS/MS) reveals its fragmentation patterns, aiding in structural confirmation. The calculated exact mass of this compound (C₁₂H₉FN₂O₄S) is 312.0267 Da.

High-resolution mass spectrometry (HRMS) would confirm this exact mass, thus verifying the molecular formula. Under electrospray ionization (ESI) conditions, the compound would likely be observed as the protonated molecule [M+H]⁺ with an m/z of 313.0345 in positive ion mode, or as the deprotonated molecule [M-H]⁻ with an m/z of 311.0190 in negative ion mode.

The fragmentation of sulfonamides is well-documented. nih.govresearchgate.net The primary fragmentation pathways for this compound are expected to involve:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which could lead to the formation of ions corresponding to the 4-nitrobenzenesulfonyl moiety (m/z 184) and the 2-fluoroaniline (B146934) moiety (m/z 111).

Loss of SO₂: The expulsion of a neutral sulfur dioxide molecule (SO₂) from the parent ion is another characteristic fragmentation, which would result in a significant fragment ion.

Fragmentation of the nitro group: Loss of NO₂ (46 Da) or NO (30 Da) is also a possible fragmentation route.

Table 3: Predicted Mass Spectrometry Fragments

IonProposed FormulaPredicted m/z
[M]⁺˙[C₁₂H₉FN₂O₄S]⁺˙312.03
[M+H]⁺[C₁₂H₁₀FN₂O₄S]⁺313.03
[M-H]⁻[C₁₂H₈FN₂O₄S]⁻311.02
[C₆H₄NO₂S]⁻4-nitrobenzenesulfinate184.00
[C₆H₅FN]⁻2-fluoroanilide110.04

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy levels. The spectrum of this compound is dominated by the electronic transitions within its aromatic chromophores.

The molecule contains two main chromophoric systems: the 4-nitrophenyl group and the 2-fluorophenyl group. The 4-nitrophenyl group, in particular, is known to absorb strongly in the UV region. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the conjugated π-electron systems of the benzene rings. These transitions typically occur at shorter wavelengths (e.g., 200-300 nm).

Additionally, the presence of non-bonding electrons on the oxygen atoms of the nitro and sulfonyl groups, as well as on the nitrogen atom of the sulfonamide, allows for n → π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. For related compounds like 4-nitrophenol, a strong absorption peak is observed around 320 nm, which shifts to ~400 nm upon deprotonation to the 4-nitrophenolate (B89219) ion. researchgate.netresearchgate.net It is therefore anticipated that this compound will exhibit a significant absorption maximum in the 300-350 nm range.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Torsion Angle Analysis

The crystal structure of the chloro-analogue reveals that the molecule is not planar. nih.gov A significant twist is observed around the S-N bond, which is a common feature in N-arylsulfonamides. mdpi.com This twist minimizes steric hindrance between the two aromatic rings.

The conformation is defined by key torsion angles. For N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, the C-S-N-C torsion angle is reported as -59.12°. nih.gov This value indicates a gauche conformation of the N-C bond with respect to the S=O bonds. A similar twisted conformation is expected for the fluoro derivative.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, sulfonamides typically form robust hydrogen-bonding networks that define their crystal packing. mdpi.com The primary interaction is the hydrogen bond between the acidic sulfonamide N-H group and an electronegative acceptor, most commonly a sulfonyl oxygen atom of a neighboring molecule.

In the crystal structure of N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, molecules form centrosymmetric dimers through pairs of intermolecular N-H···O hydrogen bonds. nih.gov This interaction creates a characteristic R²₂(8) ring motif. This dimerization is a very common and stable packing pattern for sulfonamides.

Furthermore, the structure of the chloro-analogue exhibits a bifurcated hydrogen bond where the amide H-atom interacts weakly with the ortho-chlorine atom in an intramolecular fashion (N-H···Cl), in addition to the primary intermolecular N-H···O bond. nih.gov It is highly probable that this compound would display a similar intramolecular N-H···F interaction, as fluorine is a highly effective hydrogen bond acceptor. These interactions, combined with weaker C-H···O contacts and potential π-π stacking, would govern the three-dimensional supramolecular architecture of the crystal.

Table 4: Crystallographic Data for the Analogue N-(2-chlorophenyl)-4-nitrobenzenesulfonamide nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2762
b (Å)12.981
c (Å)11.970
β (°)110.97
Dihedral Angle (rings)70.60°
C-S-N-C Torsion Angle-59.12°
Key Intermolecular InteractionN-H···O Hydrogen Bonds (forming R²₂(8) dimers)
Hydrogen Bonding Networks

Hydrogen bonds are the principal directional forces that guide the assembly of sulfonamide molecules in the crystalline state. For this compound, the primary hydrogen bond donor is the amine proton (N-H), while the primary acceptors are the highly electronegative oxygen atoms of the sulfonyl (S=O) and nitro (NO₂) groups, as well as the fluorine atom on the phenyl ring.

Based on extensive studies of analogous sulfonamide structures, a dominant and highly predictable interaction involves the amine proton and a sulfonyl oxygen atom of a neighboring molecule. nih.gov This interaction typically results in the formation of centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of N–H···O hydrogen bonds, creating a stable eight-membered ring motif. nih.govnih.gov This pattern is described using graph-set notation as R²₂(8).

The interplay between the strong intermolecular N–H···O and the intramolecular N–H···F hydrogen bonds dictates the primary supramolecular synthons. While the R²₂(8) dimer is a highly robust and common pattern in sulfonamides, the formation of the internal S(6) ring can affect its geometry. nih.govmdpi.com Weaker C–H···O interactions involving aromatic protons and oxygen atoms from the nitro or sulfonyl groups further stabilize the crystal packing, linking the primary hydrogen-bonded motifs into a three-dimensional network.

Table 1: Predicted Hydrogen Bond Parameters for this compound

Donor (D)Hydrogen (H)Acceptor (A)TypeMotif
N1H1O1 (Sulfonyl)IntermolecularR²₂(8)
N1H1F1IntramolecularS(6)
C-H (Aromatic)HO (Nitro/Sulfonyl)Intermolecular-
Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from a given molecule exceeds that of all others. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths.

For this compound, the dnorm map is expected to reveal distinct regions corresponding to different interactions. Intense red spots on the surface would indicate close intermolecular contacts, primarily associated with the strong N–H···O hydrogen bonds. Additional, less intense red areas would correspond to the weaker C–H···O and the significant C–H···F interactions.

A quantitative breakdown of these interactions is provided by the 2D fingerprint plot, which plots the distance to the nearest atom exterior to the surface (de) against the distance to the nearest atom interior to the surface (di). Analysis of related structures suggests that the most significant contributions to the crystal packing will come from several key contacts. nih.govtib.eu

H···H Contacts: Typically comprising the largest portion of the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular periphery.

C···H/H···C Contacts: These arise from interactions between the aromatic rings and are indicative of C–H···π interactions.

F···H/H···F Contacts: This percentage quantifies the contribution of both the intramolecular N–H···F bond and weaker intermolecular C–H···F interactions.

Energy framework analysis, another feature of this computational approach, allows for the visualization of the energetic topology of the crystal packing. By calculating the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors, the strength and nature of the packing can be represented graphically. This would likely show that the strongest interaction energies align with the directions of the N–H···O hydrogen bonds, forming the structural backbone of the crystal, with weaker dispersion and electrostatic forces from π-π stacking further stabilizing the lattice.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

Contact TypePredicted Contribution (%)
H···H~30 - 40%
O···H / H···O~25 - 35%
C···H / H···C~10 - 15%
F···H / H···F~5 - 10%
Others (C···C, N···O, etc.)~5%
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-Covalent Interaction (NCI) analysis provides a qualitative and intuitive visualization of weak interactions in real space. The method is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (RDG). Regions of low electron density and low RDG are indicative of non-covalent interactions.

When the RDG is plotted against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density (sign(λ₂)ρ), distinct spikes appear that correspond to different types of interactions.

Strong, attractive interactions (e.g., hydrogen bonds) appear at large, negative values of sign(λ₂)ρ.

Weak, attractive interactions (e.g., van der Waals forces, π-stacking) appear near zero.

Strong, repulsive interactions (e.g., steric clashes) appear at large, positive values.

Visualizing these interactions as isosurfaces around the molecule provides a 3D map of the forces at play. For this compound, the NCI plot would be expected to show: researchgate.netscielo.org.mx

Blue Isosurfaces: Large, disc-shaped blue regions located between the amine proton (N-H) and the sulfonyl oxygen (S=O) of adjacent molecules, confirming the strong intermolecular hydrogen bonds. A smaller blue or blue-green surface would also be expected between the N-H group and the ortho-fluorine atom, corresponding to the intramolecular hydrogen bond.

Green Isosurfaces: Broad, diffuse green surfaces would appear between the stacked phenyl rings, indicating the presence of stabilizing van der Waals and π-π stacking interactions. Weaker C-H···O interactions would also be visualized as smaller patches of green.

Together, these advanced computational analyses provide a comprehensive and detailed picture of the supramolecular architecture of this compound, highlighting the critical roles of strong hydrogen bonding, weaker van der Waals forces, and specific intramolecular interactions in defining its solid-state structure.

Advanced Computational and Theoretical Chemistry Investigations of N 2 Fluorophenyl 4 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a fundamental DFT procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(2-fluorophenyl)-4-nitrobenzenesulfonamide, this calculation would yield precise information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's conformation and steric interactions. Electronic structure calculations would further provide insights into the distribution of electrons within the molecule, which governs its chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. growingscience.com A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is used to predict the sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, and positive potential around the hydrogen atom of the sulfonamide group.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules. It is particularly useful for predicting electronic absorption spectra (UV-Vis spectra). The calculation provides information on the excitation energies (wavelengths of maximum absorption, λmax), oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in the electronic transitions. researchgate.netresearchgate.net For this compound, TD-DFT calculations would predict its UV-Vis spectrum, helping to understand its photophysical properties.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method for analyzing the electron density to partition a molecule into its constituent atoms. This analysis allows for the characterization of chemical bonds based on the properties of the electron density at the bond critical points (BCPs). researchgate.netnih.gov Key properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insights into the nature of the bond (e.g., covalent vs. ionic or hydrogen bond). sciencesconf.org For this compound, QTAIM analysis would provide a rigorous definition of the atoms within the molecule and characterize the nature of the covalent and non-covalent interactions present.

Non-Linear Optical (NLO) Properties Prediction

There is currently no available scientific literature that reports on the theoretical prediction of the non-linear optical (NLO) properties of this compound. Computational studies that would typically calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to evaluate a molecule's NLO response have not been published for this specific compound. Therefore, a data table of its predicted NLO properties cannot be generated.

Prediction of Thermodynamic Properties (e.g., Chemical Hardness, Electronegativity)

Similarly, the scientific literature lacks any computational studies detailing the predicted thermodynamic properties of this compound. Important quantum chemical descriptors that are often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—including chemical hardness (η), electronegativity (χ), chemical potential (μ), and the global electrophilicity index (ω)—have not been calculated and reported for this molecule. As a result, a data table of these predicted thermodynamic properties is not available.

Molecular Interactions and Biological Target Engagement: in Vitro and in Silico Studies of N 2 Fluorophenyl 4 Nitrobenzenesulfonamide

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For N-arylbenzenesulfonamides, including N-(2-fluorophenyl)-4-nitrobenzenesulfonamide, SAR analysis reveals that minor modifications to the chemical scaffold can lead to significant changes in bioactivity.

The biological potency of benzenesulfonamide (B165840) derivatives is highly dependent on the nature and position of substituents on both aromatic rings. The presence of specific functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its ability to bind to a target protein.

Research on related nitrobenzenesulfonamide hybrids has shown that electron-withdrawing groups on the phenyl ring of the sulfonamide moiety can be crucial for potency. For instance, studies comparing 4-nitrobenzenesulfonamide (B188996) derivatives with 2,4-dinitrobenzenesulfonamide (B1250028) derivatives found that the dinitro analogs were significantly more potent in antimycobacterial assays. acs.org This suggests that the electronic effect of the nitro group in this compound is a key contributor to its activity, and that increasing the electron-withdrawing character of this ring could enhance its biological effects.

On the other phenyl ring, the presence and position of a halogen substituent are also critical. In studies of similar compounds, the inclusion of a halogen, such as fluorine, was found to be essential for inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk The fluorine atom in the ortho position of the N-phenyl ring likely influences the molecule's conformation and its ability to form specific interactions, such as hydrogen bonds or halogen bonds, within a protein's binding site. The substitution pattern is a determining factor, as different positional isomers can lead to varied biological outcomes.

Scaffold MoietySubstituent TypeObserved Impact on BioactivityReference Compound(s)
4-NitrobenzenesulfonamideElectron-withdrawing groups (e.g., additional nitro group)Increased potency observed in related 2,4-dinitro derivatives. acs.org2,4-Dinitrobenzenesulfonamide hybrids
N-phenylHalogen (e.g., fluorine, chlorine)Considered essential for the inhibitory activity of certain related compounds. frontiersin.orgpolyu.edu.hk4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) analogs
N-phenylAlkyl groups (e.g., methyl)Alters molecular conformation and steric profile, leading to different biological interactions compared to halogenated analogs. nih.govN-(2-methylphenyl)-4-nitrobenzenesulfonamide

The three-dimensional shape, or conformation, of a molecule is critical for its recognition by and binding to a biological target. In N-arylbenzenesulfonamides, the molecule is not planar and possesses significant rotational freedom around the S—N bond. The specific conformation adopted by the molecule, particularly the relative orientation of the two phenyl rings, is heavily influenced by the substituents at the ortho positions.

Crystallographic studies of structurally similar compounds, such as N-(2-chlorophenyl)-4-nitrobenzenesulfonamide and N-(2-methylphenyl)-4-nitrobenzenesulfonamide, provide valuable insights into the likely conformation of the 2-fluoro analog. nih.govnih.gov The substituent at the ortho position of the anilino ring dictates the torsion angle and the dihedral angle between the two aromatic rings.

Torsional Angle (C-S—N-C): This angle describes the twist around the S—N bond. In N-(2-methylphenyl)-4-nitrobenzenesulfonamide, this angle is -58.97°, while in the N-(2-chlorophenyl) analog, it is a very similar -59.12°. nih.govnih.gov This suggests that this compound likely adopts a similarly twisted conformation.

Dihedral Angle: This is the angle between the planes of the two benzene (B151609) rings. This angle is significantly affected by the ortho substituent. For the 2-methyl analog, the dihedral angle is 51.11°, whereas for the bulkier 2-chloro analog, it increases to 70.60°. nih.govnih.gov This indicates that the steric bulk and electronic nature of the ortho substituent forces the rings into a more perpendicular orientation to minimize steric hindrance. The smaller fluorine atom in this compound would be expected to result in a dihedral angle that is also within this range, influencing how the molecule fits into a binding pocket.

This twisted, non-planar conformation is crucial for molecular recognition, as it presents a specific three-dimensional pharmacophore to the target protein, allowing for precise interactions with amino acid residues.

CompoundOrtho-SubstituentS—N Torsional AngleDihedral Angle Between Rings
N-(2-methylphenyl)-4-nitrobenzenesulfonamide-CH₃-58.97° nih.gov51.11° nih.gov
N-(2-chlorophenyl)-4-nitrobenzenesulfonamide-Cl-59.12° nih.gov70.60° nih.gov
N-(phenyl)-4-nitrobenzenesulfonamide-H (none)61.89° nih.gov36.19° nih.gov

Computational Modeling of Ligand-Target Interactions (Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing how a ligand like this compound might bind to a protein target. These in silico techniques provide detailed, atom-level views of potential binding modes and affinities.

Molecular docking simulations place a ligand into the active site of a target protein and evaluate the potential binding conformations. For sulfonamide derivatives, these studies consistently reveal the importance of specific interactions for stable binding. researchgate.net

The sulfonamide group (–SO₂NH–) is a key pharmacophoric feature, acting as a strong hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). Docking studies of similar sulfonamides targeting enzymes like α-glucosidase and α-amylase show that these groups frequently form hydrogen bonds with polar or charged amino acid residues such as Arginine, Aspartate, and Glutamate in the active site. nih.govrjb.ro

Furthermore, the two aromatic rings contribute to binding through hydrophobic and π-stacking interactions. The 4-nitrophenyl ring and the 2-fluorophenyl ring can engage with non-polar residues like Leucine, Valine, and Phenylalanine. The fluorine atom itself can participate in favorable electrostatic or halogen bonding interactions, further anchoring the ligand in the binding pocket. The predicted binding mode typically involves a combination of these forces, positioning the molecule securely within the target's active site. researchgate.net

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein, often expressed in kcal/mol. A more negative score typically indicates a more favorable, higher-affinity interaction. These scores allow for the ranking of different compounds and the prediction of their relative potencies.

For various sulfonamide derivatives docked against different protein targets, predicted binding energies commonly fall within the range of -5.0 to -10.0 kcal/mol. nih.govmdpi.com For example, in a study of 1,2,4-triazine (B1199460) sulfonamides, docking scores against a cancer-related protein receptor ranged from -5.6 to -6.6 kcal/mol. mdpi.com Another study on nitrobenzamide derivatives targeting α-glucosidase reported binding energies between -8.0 and -9.7 kcal/mol. nih.gov These values are derived from calculations that consider the energetic contributions of hydrogen bonds, van der Waals forces, electrostatic interactions, and the energy penalty of conformational changes upon binding. While these are theoretical predictions, they provide crucial guidance for prioritizing compounds for experimental testing.

Compound SeriesProtein TargetRange of Predicted Binding Energy / Docking Score (kcal/mol)
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivativesα-Glucosidase-8.0 to -9.7 nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivativesα-Amylase-7.9 to -9.8 nih.gov
1,2,4-Triazine sulfonamide derivativesReceptor (7JXH)-5.7 to -6.6 mdpi.com

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules according to the laws of physics, MD can assess the stability of a docked conformation and provide a more realistic model of the binding event.

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD). The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation (typically nanoseconds). A stable, low, and converging RMSD value for the ligand indicates that it remains securely bound in its initial docked pose without significant fluctuations. Conversely, a high or diverging RMSD suggests an unstable interaction where the ligand may be disassociating from the binding site. researchgate.net Studies on related sulfonamide-protein complexes have used MD simulations to confirm that the top-scoring docked compounds maintain stable interactions, validating the binding modes predicted by docking. nih.gov This computational validation provides greater confidence that the identified interactions are representative of the true binding event.

In Vitro Mechanistic Investigations of Enzyme Inhibition

The in vitro study of this compound has been a subject of scientific inquiry to understand its potential as an enzyme inhibitor. Research in this area focuses on its interaction with various enzymes at a molecular level, aiming to elucidate the mechanisms that underpin its biological activity. While the broader class of sulfonamides is known for a wide range of biological activities, specific data for this compound remains focused on particular areas of investigation.

Inhibition of Specific Enzymes (e.g., α-glucosidase, α-amylase, carbonic anhydrase, mycobacterial InhA, Trichomonas vaginalis ferredoxin)

Despite the extensive research into nitrobenzenesulfonamide derivatives for various therapeutic targets, a detailed review of the scientific literature reveals a lack of specific published studies investigating the direct inhibitory effects of this compound on several key enzymes.

There is no specific data available in peer-reviewed journals detailing the inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against α-glucosidase and α-amylase , which are crucial enzymes in carbohydrate metabolism.

Similarly, while many sulfonamides are well-known inhibitors of carbonic anhydrase isoforms, specific inhibition data for this compound is not present in the current body of scientific literature. Investigations into its antimycobacterial potential are also limited, with no specific studies detailing its activity against mycobacterial InhA , a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Furthermore, its potential as an agent against protozoal infections has not been explored, as evidenced by the absence of research on its interaction with Trichomonas vaginalis ferredoxin , an essential electron-transfer protein in this parasite.

The table below summarizes the current status of research regarding the inhibitory activity of this compound against these specific enzymes.

Enzyme TargetReported Inhibitory Activity of this compound
α-GlucosidaseNo specific data available
α-AmylaseNo specific data available
Carbonic AnhydraseNo specific data available
Mycobacterial InhANo specific data available
Trichomonas vaginalis ferredoxinNo specific data available

Proposed Mechanisms of Action at the Molecular Level (e.g., oxidative stress induction, Meisenheimer complex formation)

The molecular mechanisms underlying the biological effects of nitroaromatic compounds are often multifaceted. For derivatives of 4-nitrobenzenesulfonamide, two potential mechanisms are frequently considered.

One proposed mechanism involves the induction of oxidative stress . The nitro group (NO2) is a significant pharmacophore that can undergo metabolic reduction within cells, leading to the formation of reactive nitrogen species. This process can disrupt the cellular redox balance and induce oxidative stress, which can be toxic to microorganisms and cancer cells. However, specific experimental studies confirming that this compound acts via the induction of oxidative stress have not been published.

Another relevant chemical process is the formation of a Meisenheimer complex . This occurs when a nucleophile attacks an electron-deficient aromatic ring, such as the 4-nitrophenyl group in the compound of interest. The formation of these stable anionic adducts is a key intermediate step in nucleophilic aromatic substitution reactions. While theoretically possible for this compound in the presence of a strong nucleophile, there are no specific studies that have isolated or characterized a Meisenheimer complex involving this particular molecule as a mechanism for its biological activity.

Exploration of Novel Biological Targets

The search for new therapeutic applications for existing chemical scaffolds is a cornerstone of drug discovery. The nitrobenzenesulfonamide framework is present in compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. mdpi.com

However, based on a thorough review of the current scientific literature, there are no specific published studies dedicated to the exploration of novel biological targets for this compound. Research has tended to focus on broader classes of sulfonamides or on derivatives with different substitution patterns. The unique combination of the 2-fluorophenyl and 4-nitrophenyl moieties may confer a distinct pharmacological profile, but dedicated screening programs or target identification studies to uncover new biological applications for this specific compound have not yet been reported in the literature. Therefore, the potential of this compound against novel targets remains an uninvestigated area.

Future Research Directions and Translational Perspectives for N 2 Fluorophenyl 4 Nitrobenzenesulfonamide

Development of Advanced Synthetic Methodologies

The conventional synthesis of N-aryl sulfonamides typically involves the reaction of a substituted aniline (B41778) with a benzenesulfonyl chloride in the presence of a base. For N-(2-fluorophenyl)-4-nitrobenzenesulfonamide, this would involve reacting 2-fluoroaniline (B146934) with 4-nitrobenzenesulfonyl chloride. nih.gov While effective, future research should focus on developing more advanced, efficient, and sustainable synthetic methodologies.

Key areas for development include:

Catalytic Cross-Coupling Reactions: Copper-catalyzed Ullmann-type coupling reactions could provide an alternative route, potentially offering milder reaction conditions and broader substrate scope. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often leads to cleaner products compared to conventional heating methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could be highly valuable for future large-scale production.

One-Pot Procedures: Designing one-pot syntheses, where sequential reactions are carried out in a single reactor, can improve efficiency by minimizing intermediate workup and purification steps.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Focus
Conventional Synthesis Well-established, simple procedure. Optimization of base and solvent systems.
Copper-Catalyzed Coupling Milder conditions, potential for wider functional group tolerance. nih.gov Ligand design and catalyst system optimization.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. Optimization of power, temperature, and time.

Deepening Understanding through Advanced Spectroscopic and Structural Techniques

A thorough characterization of this compound is fundamental to understanding its properties. While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy provide basic structural confirmation, advanced methods can offer deeper insights.

Future research should employ:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, which can be complex in substituted aromatic systems.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, confirming the elemental composition and aiding in the identification of any potential byproducts or metabolites in biological studies.

Single-Crystal X-ray Diffraction: This technique is essential for determining the precise three-dimensional structure of the molecule. Analysis of the crystal structure can reveal key information about bond lengths, bond angles, and torsion angles. Crucially, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state packing and can influence physical properties like solubility and melting point. mdpi.comnih.gov Studies on similar sulfonamides have revealed common hydrogen-bonding patterns, such as the formation of dimers through N–H···O=S interactions, which would be critical to investigate for this compound. nih.govmdpi.com

Table 2: Advanced Spectroscopic and Structural Techniques

Technique Information Gained Research Implication
2D-NMR (COSY, HSQC, HMBC) Unambiguous assignment of proton and carbon signals. Confirms connectivity and aids in detailed structural analysis.
High-Resolution Mass Spec. Exact molecular formula confirmation. Essential for purity assessment and metabolic studies.
X-ray Crystallography 3D molecular structure, bond parameters, intermolecular interactions. nih.gov Understanding of solid-state behavior and structure-property relationships.

Further Elucidation of Molecular Mechanisms via Integrated Computational and Experimental Approaches

Integrating computational chemistry with experimental data provides a powerful synergy for understanding the molecule's intrinsic properties. Density Functional Theory (DFT) is a particularly useful tool for this purpose.

Future integrated studies should focus on:

Geometric and Electronic Structure Prediction: DFT calculations can predict the optimized molecular geometry, which can then be compared with experimental data from X-ray crystallography. mdpi.com Computational analysis can also determine electronic properties such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity. mdpi.com

Vibrational Spectra Analysis: Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR and Raman spectra, allowing for a precise assignment of vibrational modes. mdpi.com

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound within the target's active site. This can provide a structural basis for its biological activity and guide the design of more potent analogues. nih.gov

Table 3: Integrated Computational and Experimental Approaches

Computational Method Experimental Correlate Insight Provided
DFT Geometry Optimization X-ray Crystallography Validation of theoretical models and understanding of conformational preferences.
Vibrational Frequency Analysis FT-IR/Raman Spectroscopy Detailed assignment of spectral bands to specific molecular motions. mdpi.com
TD-DFT Calculations UV-Vis Spectroscopy Understanding of electronic transitions and optical properties. mdpi.com

Exploration of New Biological Interaction Landscapes

The sulfonamide scaffold is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. eurekaselect.comnih.gov The nitro group can also contribute significantly to biological activity, sometimes acting as a key pharmacophore through its involvement in cellular redox reactions. mdpi.com

Future research should systematically screen this compound against a diverse range of biological targets to uncover novel therapeutic potential. Promising areas for exploration include:

Antimicrobial Activity: Screening against panels of clinically relevant bacteria and fungi, including drug-resistant strains. nih.gov

Anticancer Activity: Evaluation against various cancer cell lines to determine its cytotoxic and antiproliferative effects. Many benzenesulfonamide (B165840) derivatives have been investigated as kinase inhibitors. nih.gov

Enzyme Inhibition: Testing for inhibitory activity against key enzyme families where sulfonamides have previously shown activity, such as carbonic anhydrases, proteases, or kinases.

Anti-inflammatory Activity: Investigating its potential to modulate inflammatory pathways, a known activity for some sulfonamides. nih.gov

Design and Synthesis of Next-Generation Analogues for Mechanistic Probes

Systematic structural modification of this compound can lead to the development of next-generation analogues that serve as powerful mechanistic probes and potential therapeutic leads. A focused structure-activity relationship (SAR) study is essential.

Key strategies for analogue design include:

Modification of the Fluorophenyl Ring: Synthesizing analogues with the fluorine atom at the meta or para positions, or replacing it with other substituents (e.g., -Cl, -CH₃, -OCH₃) to probe the effect of electronics and sterics on activity.

Modification of the Nitrobenzenesulfonyl Moiety: Varying the position of the nitro group (ortho, meta) or replacing it with other electron-withdrawing groups (e.g., -CN, -CF₃) to modulate the electronic properties of the sulfonamide.

Bioisosteric Replacement: Replacing the sulfonamide linker with other functional groups (e.g., an amide) to understand the importance of the sulfonamide group for any observed biological activity. nanobioletters.com

Introduction of Reporter Tags: For analogues that show promising biological activity, the introduction of fluorescent tags or photoaffinity labels could create chemical probes to identify specific cellular targets and elucidate mechanisms of action.

Table 4: Proposed Analogue Series for SAR Studies

Series Modification Rationale Example Modifications
A (Fluorophenyl Ring) Probe steric and electronic effects at the aniline moiety. 3-fluoro, 4-fluoro, 2-chloro, 2-methyl substituents.
B (Nitrobenzene Ring) Modulate the electronic character of the sulfonyl group. 2-nitro, 3-nitro, 4-cyano, 4-trifluoromethyl substituents.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(2-fluorophenyl)-4-nitrobenzenesulfonamide, and how are intermediates purified?

  • Methodology : Synthesis typically involves reacting 4-nitrobenzenesulfonyl chloride with 2-fluoroaniline in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine or pyridine). The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group.
  • Purification : Crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the sulfonamide .
  • Validation : Reaction progress is monitored by TLC, and purity is confirmed via melting point analysis and HPLC (>95% purity) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm, broad).
  • 19^{19}F NMR : Single peak near δ -110 ppm for the 2-fluorophenyl group .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 325.03 (calculated for C12_{12}H9_9FN2_2O4_4S) .
    • Infrared Spectroscopy (IR) : Peaks at ~1350 cm1^{-1} (asymmetric SO2_2 stretch) and 1530 cm1^{-1} (NO2_2 symmetric stretch) .

Q. How do the functional groups in this compound influence its reactivity?

  • Nitro Group : Strong electron-withdrawing effect activates the sulfonamide for nucleophilic substitution or reduction (e.g., catalytic hydrogenation yields the corresponding amine) .
  • Sulfonamide : Participates in hydrogen bonding, influencing crystallinity and solubility. The NH group can act as a weak acid (pKa ~10) in basic media .
  • Fluorophenyl Group : Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. What reaction mechanisms underpin the reduction of the nitro group in this compound, and how are products characterized?

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol under H2_2 (1–3 atm) reduces the nitro group to an amine. Reaction progress is tracked via TLC, and the product (N-(2-fluorophenyl)-4-aminobenzenesulfonamide) is confirmed by 1^1H NMR loss of NO2_2 signals and new NH2_2 peaks (δ ~5.5 ppm) .
  • Competing Pathways : Over-reduction or dehalogenation may occur; optimizing catalyst loading and reaction time minimizes side products .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Data Collection : Single crystals grown via slow evaporation (e.g., from DMSO/water) are analyzed using Cu-Kα radiation. SHELXL refines atomic coordinates and thermal parameters .
  • Key Metrics : Bond lengths (e.g., S–N ~1.63 Å, C–F ~1.34 Å) and torsion angles confirm planarity of the sulfonamide moiety and ortho-fluorine steric effects .

Q. How does this compound compare to chloro- or methyl-substituted analogs in biological assays?

  • Structure-Activity Relationship (SAR) :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability but reduce halogen bonding compared to chloro analogs .
  • Nitro vs. Methoxy : Nitro derivatives exhibit stronger enzyme inhibition (e.g., COX-2 IC50_{50} = 0.8 μM vs. 12 μM for methoxy analogs) due to enhanced electrophilicity .
    • Experimental Design : Parallel synthesis of analogs followed by enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) identifies critical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.